molecular formula C13H14N2O B5873788 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone

2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B5873788
M. Wt: 214.26 g/mol
InChI Key: OMEQABFSMVKBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure. It is also known as trimethoprim, an antibiotic that is commonly used to treat bacterial infections. This compound was first synthesized in the 1960s and has since been extensively studied for its antimicrobial properties.

Mechanism of Action

Trimethoprim works by inhibiting the bacterial enzyme dihydrofolate reductase, which is responsible for the synthesis of tetrahydrofolate, an essential precursor in the synthesis of DNA and RNA. By inhibiting this enzyme, trimethoprim prevents the synthesis of nucleic acids and thus inhibits bacterial growth.
Biochemical and Physiological Effects:
Trimethoprim has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is also effective against some protozoan parasites. However, it has no effect on viruses or fungi. Trimethoprim is generally well-tolerated by humans and animals, with few side effects.

Advantages and Limitations for Lab Experiments

The main advantage of using trimethoprim in lab experiments is its broad spectrum of antimicrobial activity. It is effective against a wide range of bacterial species, making it a useful tool in microbiological research. However, one limitation of using trimethoprim is that it can only be used to inhibit the growth of bacteria, and cannot be used to kill them. Additionally, some bacterial species have developed resistance to trimethoprim, which can limit its effectiveness.

Future Directions

There are several potential future directions for research on trimethoprim. One area of interest is the development of new analogs of trimethoprim with improved antimicrobial activity or reduced toxicity. Another area of interest is the study of the mechanisms of bacterial resistance to trimethoprim, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, research could focus on the use of trimethoprim in combination with other antibiotics to enhance its effectiveness against bacterial infections.

Synthesis Methods

The synthesis of 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone involves the condensation of 2,4-diamino-5-methylpyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product is then purified through recrystallization to obtain pure trimethoprim.

Scientific Research Applications

Trimethoprim has been widely used in scientific research for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria in microbiological experiments. It has also been used in combination with sulfamethoxazole to treat bacterial infections in both humans and animals.

Properties

IUPAC Name

2,3,6-trimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)15(3)10(2)14-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEQABFSMVKBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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